3-Aminoheptanoic acid
Overview
Description
3-Aminoheptanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of heptanoic acid, featuring an amino group attached to the third carbon of the heptanoic acid chain.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as aminocaproic acid, are known to interact with enzymes that bind to the amino acid lysine .
Mode of Action
Based on its structural similarity to aminocaproic acid, it may also act as an inhibitor for enzymes that bind to the amino acid lysine
Biochemical Pathways
Biochemical pathways for producing 3-Aminoheptanoic acid have been described. These pathways involve forming two terminal functional groups, comprised of carboxyl, amine, or hydroxyl group, in a C7 aliphatic backbone substrate
Result of Action
It’s worth noting that the compound exhibits rich solid-state phase behavior, with as many as five new polymorphic forms found, connected by four fully reversible solid-state phase transitions .
Action Environment
It’s worth noting that the compound’s solid-state phase transitions involve shifts of bilayers and/or conformational changes in the aliphatic chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of heptanoic acid with ammonia under specific conditions to introduce the amino group at the desired position. Another method includes the reduction of 3-nitroheptanoic acid, which can be prepared by nitration of heptanoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
3-Aminoheptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
7-Aminoheptanoic acid: Similar structure but with the amino group on the seventh carbon.
Heptanoic acid: Lacks the amino group, making it less reactive in certain biochemical contexts.
Aminocaproic acid: A six-carbon analog with similar properties but different applications .
Uniqueness: 3-Aminoheptanoic acid is unique due to its specific placement of the amino group, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-aminoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUENJGFCFZKXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395342 | |
Record name | 3-aminoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104883-48-9 | |
Record name | 3-aminoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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